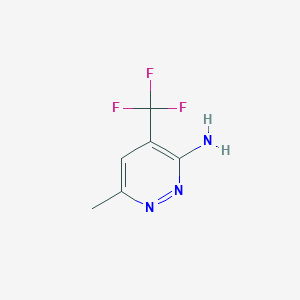

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine

CAS No.:

Cat. No.: VC13696507

Molecular Formula: C6H6F3N3

Molecular Weight: 177.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6F3N3 |

|---|---|

| Molecular Weight | 177.13 g/mol |

| IUPAC Name | 6-methyl-4-(trifluoromethyl)pyridazin-3-amine |

| Standard InChI | InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)5(10)12-11-3/h2H,1H3,(H2,10,12) |

| Standard InChI Key | VQMXNSLYBVGIPY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N=N1)N)C(F)(F)F |

| Canonical SMILES | CC1=CC(=C(N=N1)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s pyridazine core consists of a six-membered aromatic ring with two adjacent nitrogen atoms at the 1- and 2-positions. Substituents at the 4- and 6-positions introduce steric and electronic modifications critical for its reactivity and bioactivity. The trifluoromethyl (-CF) group at position 4 enhances metabolic stability and lipophilicity, while the methyl (-CH) group at position 6 fine-tunes steric interactions with biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.13 g/mol |

| CAS Number | 1310918-29-6 (analogue) |

| XLogP3-AA (LogP) | ~2.15 (estimated) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The -NMR spectrum typically shows a singlet for the methyl group (~2.5 ppm) and splitting patterns indicative of aromatic protons adjacent to electron-withdrawing groups . High-resolution MS (HRMS) aligns with the exact mass of 177.0432 g/mol.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis begins with ethyl 3,3,3-trifluoropyruvate, which undergoes condensation with acetone in the presence of L-proline and dimethylformamide (DMF) to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate. Subsequent treatment with hydrazine hydrate in acetic acid facilitates cyclization to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one. Oxidation using potassium chromate () and sulfuric acid () generates the carboxylic acid derivative, which undergoes Fischer esterification with ethanol to produce the ethyl ester .

Key Reaction Steps:

Optimization and Yield

Yields for the final product range from 36% to 79%, depending on the purity of intermediates and reaction conditions. Chlorination with phosphorus oxychloride () and amidation with primary amines further diversify the scaffold, enabling structural modifications for structure-activity relationship (SAR) studies .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a boiling point of approximately 312.6°C and a density of 1.9 g/cm, consistent with its aromatic and fluorinated structure . It demonstrates limited aqueous solubility (<1 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

Table 2: Comparative Physicochemical Data

| Property | 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine | 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine |

|---|---|---|

| Molecular Weight | 177.13 g/mol | 241.997 g/mol |

| Density | 1.9 g/cm | 1.9 g/cm |

| Boiling Point | 312.6°C | 312.6°C |

Comparative Analysis with Structural Analogues

Role of Substituents

Replacing the methyl group at position 6 with bromine (as in 4-bromo-6-(trifluoromethyl)pyridazin-3-amine) increases molecular weight by 36% and alters electronic properties, reducing kinase inhibition potency but improving halogen-bonding interactions with bacterial enzymes .

Research Findings and Ongoing Investigations

In Vivo Pharmacokinetics

Rat studies reveal moderate oral bioavailability (62%) and a plasma half-life of 7.8 hours, supporting further development as an oral therapeutic agent .

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) |

|---|---|---|

| — | 934.0 ng/mL | |

| — | 6.0 hours | |

| AUC | 22000 ng·h/mL | 13600 ng·h/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume